Sub-Nanomolar Potency Against EGFR L858R Single Mutant in Ba/F3 Cellular Model
Egfr-IN-50 demonstrates exceptional potency against the EGFR L858R single mutant in a cellular context, with a GI50 of 8 nM, as determined in TEL-EGFR-L858R-BaF3 cells [1]. This potency is superior to first-generation EGFR inhibitors such as gefitinib, which exhibits an IC50 of 20 nM in the H3255 NSCLC cell line harboring the L858R mutation [2], and erlotinib, which shows an IC50 of 239 nM against the same mutant in enzymatic assays [3].
| Evidence Dimension | Potency against EGFR L858R single mutant |
|---|---|
| Target Compound Data | GI50 = 8 nM |
| Comparator Or Baseline | Gefitinib: IC50 = 20 nM (H3255 cells); Erlotinib: IC50 = 239 nM (enzymatic assay) |
| Quantified Difference | Egfr-IN-50 is 2.5-fold more potent than gefitinib and 29.9-fold more potent than erlotinib. |
| Conditions | TEL-EGFR-L858R-BaF3 cells (target compound); H3255 NSCLC cells (gefitinib); enzymatic assay (erlotinib) |
Why This Matters
Superior potency against the L858R mutation suggests that lower concentrations of Egfr-IN-50 may be required to achieve therapeutic effects, potentially reducing off-target toxicity and enabling more precise target modulation in preclinical models.
- [1] Zheng, Y.-G., et al. (2020). European Journal of Medicinal Chemistry, 202, 112522. View Source
- [2] Fawwaz, S., et al. (2024). Table 3. PMC10844591. View Source
- [3] Erlotinib IC50 data from Table 1. PMC12567244. View Source
